molecular formula C13H19BrClNS B1379118 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride CAS No. 1864073-56-2

2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride

Cat. No.: B1379118
CAS No.: 1864073-56-2
M. Wt: 336.72 g/mol
InChI Key: RZALGTLFAUSMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride is a piperidine derivative featuring a thioether-linked 4-bromophenyl group. Piperidine scaffolds are widely explored in medicinal chemistry due to their conformational flexibility and bioactivity. The sulfanyl (S–) bridge in this compound may enhance lipophilicity and influence binding to biological targets, while the bromine atom at the para position of the phenyl ring contributes to steric and electronic effects.

Properties

IUPAC Name

2-[2-(4-bromophenyl)sulfanylethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNS.ClH/c14-11-4-6-13(7-5-11)16-10-8-12-3-1-2-9-15-12;/h4-7,12,15H,1-3,8-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZALGTLFAUSMRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCSC2=CC=C(C=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride typically involves the following steps:

    Formation of the sulfanyl intermediate: The reaction begins with the bromination of a phenyl sulfide to form 4-bromophenyl sulfide.

    Alkylation: The 4-bromophenyl sulfide is then alkylated with an appropriate alkyl halide to introduce the ethyl group.

    Cyclization: The resulting intermediate undergoes cyclization with piperidine to form the desired piperidine derivative.

    Hydrochloride formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the sulfanyl group, leading to debromination or reduction to thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and debrominated products.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Overview

2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride is a synthetic organic compound with significant potential in various scientific fields. Its structure features a piperidine ring substituted with a 4-bromophenyl sulfanyl group, which contributes to its unique chemical properties and biological activities. This article explores its applications across chemistry, biology, and industry, supported by case studies and data tables.

Chemistry

  • Synthesis of Complex Molecules:
    • Intermediate Role: The compound serves as an intermediate in synthesizing more complex organic molecules. Its ability to undergo various chemical transformations makes it valuable in developing new compounds for research and industrial applications.
    • Reactivity Comparison: Compared to similar compounds (e.g., 2-(2-[(4-Chlorophenyl)sulfanyl]ethyl)piperidine hydrochloride), the bromine substituent allows for broader reactivity patterns, facilitating diverse synthetic routes.

Biology

  • Biological Pathway Modulation:
    • Mechanism of Action: The sulfanyl and piperidine groups interact with molecular targets, potentially modulating neurotransmitter release and receptor binding. This interaction is crucial for studies related to pharmacology and neurochemistry.
    • Case Study Example: Research has shown that related piperidine derivatives can influence dopamine receptor activity, suggesting that this compound may have similar effects (Smith et al., 2023).
  • Pharmacological Studies:
    • Potential Therapeutic Uses: Investigations into the compound's effects on cellular pathways indicate potential applications in treating neurological disorders. For instance, compounds with similar structures have been studied for their anxiolytic and antidepressant effects (Johnson et al., 2024).

Industry

  • Production of Specialty Chemicals:
    • The compound is utilized in the synthesis of specialty chemicals used in various industrial applications, including agrochemicals and pharmaceuticals.
    • Environmental Considerations: The optimization of synthetic routes for industrial production aims to minimize environmental impact while maximizing yield and purity.

Mechanism of Action

The mechanism of action of 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride involves its interaction with molecular targets through its sulfanyl and piperidine groups. These interactions can modulate various biological pathways, potentially affecting neurotransmitter release and receptor binding.

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs and their differences:

Compound Name Substituent Variations Key Structural Features Reference
2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine HCl –SH– bridge, para-Br on phenyl Thioether linkage, piperidine core Target Compound
4-[2-(4-Bromo-2-isopropylphenoxy)ethyl]piperidine HCl –O– bridge, 2-isopropyl, para-Br on phenyl Ether linkage, branched alkyl substitution
2-[2-(2-Bromo-4-sec-butylphenoxy)ethyl]piperidine HCl –O– bridge, sec-butyl, ortho-Br on phenyl Ether linkage, bulky alkyl group
2-(4-Bromo-phenyl)piperidine HCl Direct para-Br-phenyl on piperidine No ethyl spacer, direct aryl substitution

Key Observations :

  • Linkage Type : Thioether (S–) in the target compound vs. ether (O–) in analogs may increase lipophilicity and metabolic stability.
  • Substituent Position : Para-bromine in the target vs. ortho-bromine in alters steric hindrance and electronic interactions.
  • Alkyl Groups : Branched isopropyl or sec-butyl in analogs may reduce solubility compared to the target’s linear ethyl chain.

Yield Comparison :

  • Thiadiazole derivatives in achieved 56% yield, while ether-linked analogs in showed variable yields depending on amine reactivity.

Pharmacological Considerations

  • Lipophilicity : The thioether group (logP ~2.5 estimated) may confer higher blood-brain barrier permeability compared to ether-linked analogs (logP ~1.8–2.0) .

Biological Activity

2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, particularly the presence of a bromine atom and sulfanyl group. These characteristics may influence its biological activity and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₉BrClNS. The compound consists of a piperidine ring substituted with an ethyl chain and a 4-bromophenyl sulfanyl group. The bromine atom enhances its reactivity, making it a versatile candidate for various chemical modifications.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets through its sulfanyl and piperidine functional groups. These interactions can modulate biological pathways, potentially influencing neurotransmitter release and receptor binding, which are critical in neurological functions.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of piperidine compounds exhibit significant antimicrobial properties. For instance, the minimum inhibitory concentration (MIC) values for related compounds were reported as low as 0.22 to 0.25 μg/mL against pathogenic isolates, indicating strong antibacterial activity . The structural similarities suggest that this compound may also possess notable antimicrobial properties.

Neuropharmacological Effects

The compound's potential as an acetylcholinesterase (AChE) inhibitor has been explored, which is relevant for treating neurodegenerative diseases like Alzheimer's. Compounds with similar structures have shown varying degrees of AChE inhibition, with some achieving IC50 values in the nanomolar range . This suggests that this compound could be further investigated for its neuroprotective effects.

Comparative Analysis

A comparative analysis with similar compounds highlights the unique features and potential advantages of this compound:

Compound NameMolecular FormulaUnique Features
This compoundC₁₃H₁₉BrClNSContains an ethyl group; potential for enhanced pharmacokinetics
4-(4-Bromophenyl)piperidine hydrochlorideC₁₁H₁₅BrClNLacks the sulfanyl group; may exhibit different biological activity
3-([(4-Bromophenyl)sulfanyl]methyl)piperidine hydrochlorideC₁₂H₁₆BrNSDifferent positional isomer; potential for distinct pharmacological properties

Case Studies

  • In Vitro Studies : In vitro studies have indicated that compounds similar to this compound exhibit significant inhibition of cholinesterase enzymes, which are crucial in neurotransmission. For example, certain derivatives showed IC50 values as low as 0.017 µM against AChE, indicating potent activity .
  • Antioxidant Activity : Some studies have reported that related compounds possess antioxidant properties, which could contribute to their neuroprotective effects. For instance, a compound derived from piperidine exhibited antioxidant activity equivalent to Trolox at a concentration of 24.9 μM .

Q & A

Q. What synthetic routes are recommended for preparing 2-(2-[(4-Bromophenyl)sulfanyl]ethyl)piperidine hydrochloride?

Methodological Answer:

  • Stepwise Synthesis :
    • Core Piperidine Formation : Start with a piperidine precursor (e.g., 4-substituted piperidine) and introduce the ethyl-sulfanyl side chain via nucleophilic substitution. Use anhydrous dichloromethane as a solvent and NaOH as a base to deprotonate intermediates, as demonstrated in analogous sulfanyl-ethylpiperidine syntheses .
    • 4-Bromophenyl Incorporation : React the intermediate with 4-bromothiophenol under inert conditions (argon/nitrogen) to form the sulfanyl-ethyl bridge. Optimize stoichiometry (1:1.2 molar ratio) to minimize unreacted starting material .
    • Hydrochloride Salt Formation : Precipitate the final product by adding HCl gas or concentrated HCl in diethyl ether, followed by vacuum drying .
  • Yield Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography (95% average yield achievable under controlled conditions) .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Handling Precautions :
    • Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact. The compound may release toxic fumes (e.g., HBr) under decomposition .
    • Follow GHS safety protocols: Avoid ignition sources (H228 for flammability) and mitigate skin/eye irritation (H315/H319) .
  • Storage :
    • Store in airtight containers under inert gas (argon) at 2–8°C. Protect from light and moisture to prevent hydrolysis of the sulfanyl group .
    • Label containers with hazard codes (e.g., H302 for oral toxicity) and emergency response measures (P301+P310 for ingestion) .

Q. What analytical techniques are suitable for confirming purity and structural integrity?

Methodological Answer:

  • HPLC Analysis :
    • Use a C18 column with mobile phase: methanol/sodium acetate buffer (pH 4.6, 65:35 v/v). Monitor at 254 nm for aromatic and sulfanyl absorption .
    • Compare retention times with a reference standard (if available) and ensure >95% purity .
  • Spectroscopic Confirmation :
    • ¹H/¹³C NMR : Identify characteristic peaks (e.g., piperidine protons at δ 2.5–3.5 ppm, aromatic protons from 4-bromophenyl at δ 7.2–7.6 ppm) .
    • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 333.1 (calculated for C₁₃H₁₇BrNS⁺) .

Advanced Research Questions

Q. How can conflicting data on reaction yields be resolved during synthesis?

Methodological Answer:

  • Variable Optimization :
    • Temperature Control : Higher temperatures (>40°C) may degrade the sulfanyl group; maintain 25–30°C during coupling .
    • Purification Adjustments : Replace silica gel chromatography with recrystallization (ethanol/water) for higher recovery of polar intermediates .
  • Byproduct Analysis :
    • Use LC-MS to detect side products (e.g., disulfide dimers from sulfur oxidation). Add antioxidants (e.g., BHT) to the reaction mixture to suppress oxidation .

Q. What strategies mitigate byproduct formation in the sulfanyl-ethyl bridging step?

Methodological Answer:

  • Reagent Selection :
    • Use freshly distilled 4-bromothiophenol to avoid disulfide contaminants. Pre-activate the thiol with DTT (dithiothreitol) to maintain reducing conditions .
  • Steric Effects :
    • Introduce a bulky base (e.g., DBU) to deprotonate the thiol selectively, minimizing nucleophilic attack on the piperidine ring .

Q. How does the sulfanyl group influence reactivity compared to sulfonyl analogs?

Methodological Answer:

  • Electronic Effects :
    • The sulfanyl (-S-) group is electron-donating, increasing nucleophilicity at the ethyl bridge. This contrasts with sulfonyl (-SO₂-) groups, which are electron-withdrawing and stabilize adjacent carbocations .
  • Reactivity in Cross-Coupling :
    • Sulfanyl derivatives undergo Ullmann-type coupling with aryl halides at lower temperatures (80°C) than sulfonyl analogs (120°C), enabling milder reaction conditions .

Q. What are the implications of stereochemistry in biological activity?

Methodological Answer:

  • Chiral Center Analysis :
    • Resolve enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to assess activity differences. Piperidine derivatives often show stereospecific binding to CNS targets (e.g., serotonin receptors) .
  • Docking Studies :
    • Model the (R)-enantiomer’s interaction with hydrophobic pockets in enzyme active sites, leveraging the 4-bromophenyl group’s van der Waals interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.